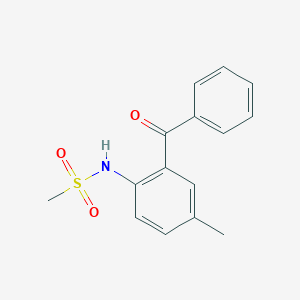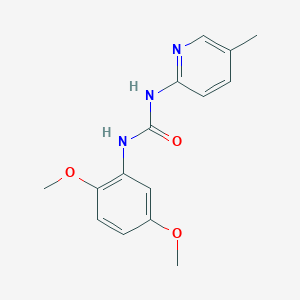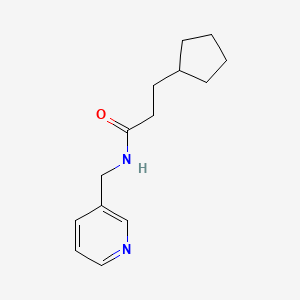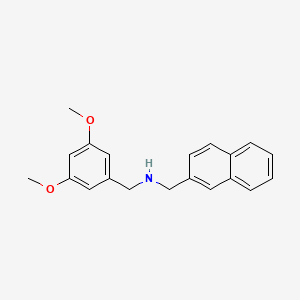
N-(2-benzoyl-4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)methanesulfonamide, also known as Benzydamine, is an organic compound that has been extensively researched for its applications in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Benzydamine has been shown to have anti-inflammatory, analgesic, and local anesthetic properties, making it a valuable tool in research.
Mecanismo De Acción
N-(2-benzoyl-4-methylphenyl)methanesulfonamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also blocks the activity of histamine, which is involved in the inflammatory response. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been shown to have a selective action on inflamed tissues, making it a valuable tool in the treatment of local inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has also been shown to have a local anesthetic effect, which can reduce pain and discomfort.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has a number of advantages for use in lab experiments. It is a well-established compound that has been extensively studied for its properties and mechanisms of action. It is also relatively inexpensive and widely available. However, there are also some limitations to its use. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for a particular experiment.
Direcciones Futuras
There are a number of future directions for research on N-(2-benzoyl-4-methylphenyl)methanesulfonamide. One area of interest is the study of its effects on different types of inflammation. Another area of interest is the study of its potential use in the treatment of pain and related conditions. There is also potential for the development of new compounds based on the structure of N-(2-benzoyl-4-methylphenyl)methanesulfonamide, which could have improved properties and mechanisms of action. Overall, N-(2-benzoyl-4-methylphenyl)methanesulfonamide is a valuable tool in scientific research, and its potential applications are wide-ranging and diverse.
Métodos De Síntesis
N-(2-benzoyl-4-methylphenyl)methanesulfonamide can be synthesized through a series of chemical reactions. The primary method involves the reaction of benzoyl chloride with 4-methylbenzenesulfonamide, followed by the addition of sodium hydroxide and methanesulfonic acid. The resulting compound is then purified through recrystallization to obtain pure N-(2-benzoyl-4-methylphenyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been extensively researched for its applications in scientific research. It has been shown to have anti-inflammatory properties, making it a valuable tool in the study of inflammation and related diseases. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has also been used in the study of pain and its mechanisms. It has been shown to have local anesthetic properties, making it useful in the study of pain pathways.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-8-9-14(16-20(2,18)19)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPJXSROCRDZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)



![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)



![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
